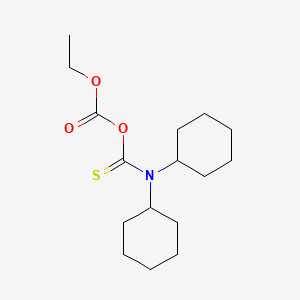
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester is a specialized organic compound known for its unique chemical structure and properties. This compound belongs to the class of esters, which are widely used in various chemical and industrial applications due to their reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester typically involves the reaction of carbonic acid derivatives with dicyclohexylamine and thioxomethyl ethyl ester. One common method is the acylation of thiols (thiolation) using reagents such as TFFH (tetrafluorophthalimide) as the coupling agent . This reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester undergoes various chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid are used to catalyze the hydrolysis of the ester.
Basic Hydrolysis (Saponification): Bases such as sodium hydroxide are employed to achieve saponification, resulting in carboxylate salts and alcohols.
Reducing Agents: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester involves its reactivity as an ester. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of tetrahedral intermediates and subsequent product formation . The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attacks, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Ethyl Acetate: A simple ester with similar reactivity but different applications.
Methyl Butanoate: Another ester with distinct properties and uses in flavor and fragrance industries.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
5439-73-6 |
|---|---|
分子式 |
C16H27NO3S |
分子量 |
313.5 g/mol |
IUPAC 名称 |
dicyclohexylcarbamothioyl ethyl carbonate |
InChI |
InChI=1S/C16H27NO3S/c1-2-19-16(18)20-15(21)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 |
InChI 键 |
QYIHLHUSBBADSL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC(=S)N(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


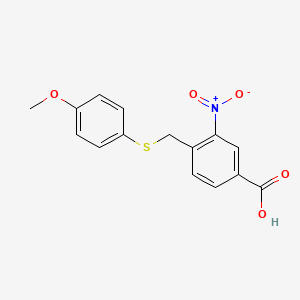
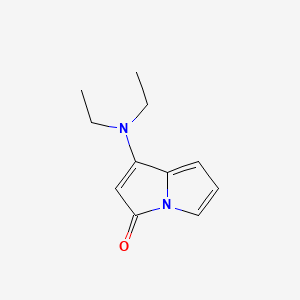
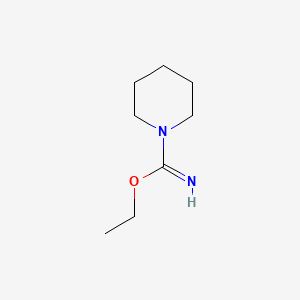

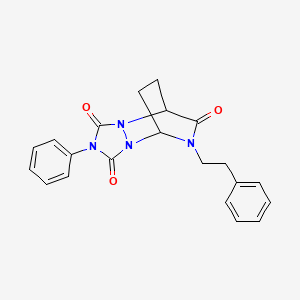
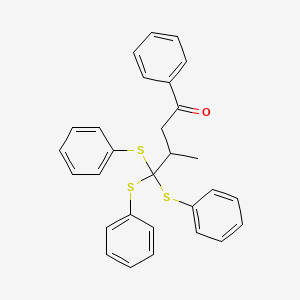
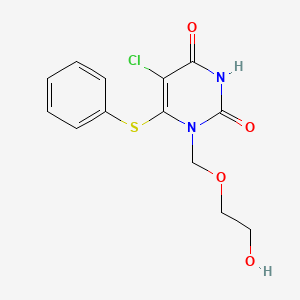
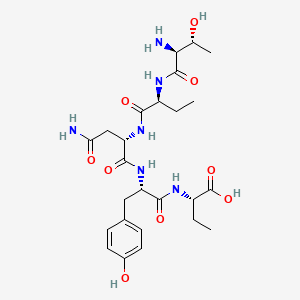

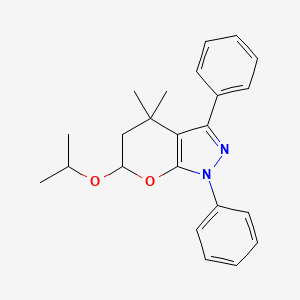
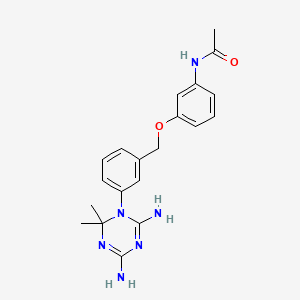
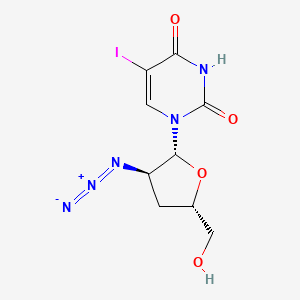

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
